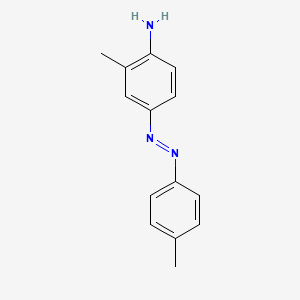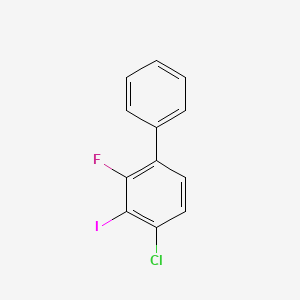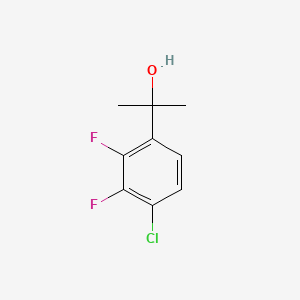
2-(4-Chloro-2,3-difluorophenyl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chloro-2,3-difluorophenyl)propan-2-ol is an organic compound with the molecular formula C9H9ClF2O. It is a derivative of phenylpropanol, characterized by the presence of chloro and difluoro substituents on the phenyl ring. This compound is used as a building block in various chemical syntheses and has applications in scientific research and industrial processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-2,3-difluorophenyl)propan-2-ol typically involves the reaction of 4-chloro-2,3-difluorobenzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired alcohol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is one such method. This process allows for the selective reduction of the aldehyde group to the alcohol while maintaining the integrity of the chloro and difluoro substituents .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Chloro-2,3-difluorophenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding hydrocarbon using strong reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: 2-(4-Chloro-2,3-difluorophenyl)propan-2-one.
Reduction: 2-(4-Chloro-2,3-difluorophenyl)propane.
Substitution: 2-(4-Methoxy-2,3-difluorophenyl)propan-2-ol.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 2-(4-Chloro-2,3-difluorophenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The chloro and difluoro substituents on the phenyl ring enhance its binding affinity to certain enzymes and receptors. This compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-Chloro-2,4,6-trifluorophenyl)propan-2-ol: This compound has similar halogen substituents but differs in the position and number of fluorine atoms.
2-(2,4-Difluorophenyl)propan-2-ol: Lacks the chloro substituent and has fluorine atoms in different positions.
Fluconazole (2-(2,4-Difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol): A well-known antifungal drug with a similar core structure but additional triazole rings.
Uniqueness
2-(4-Chloro-2,3-difluorophenyl)propan-2-ol is unique due to its specific combination of chloro and difluoro substituents on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C9H9ClF2O |
|---|---|
Poids moléculaire |
206.61 g/mol |
Nom IUPAC |
2-(4-chloro-2,3-difluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H9ClF2O/c1-9(2,13)5-3-4-6(10)8(12)7(5)11/h3-4,13H,1-2H3 |
Clé InChI |
UUEGGOZGMOEHQP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=C(C(=C(C=C1)Cl)F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


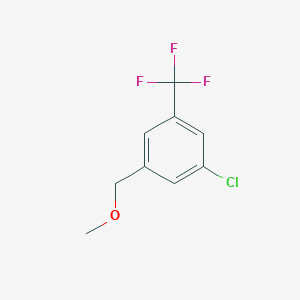
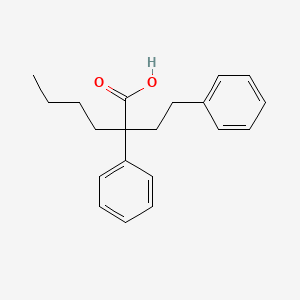

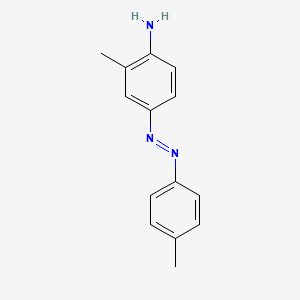
![(R)-N-[(S)-[2-[Di(adamantan-1-yl)phosphino]phenyl](3,5-di-tert-butyl-4-methoxyphenyl)methyl]-2-methylpropane-2-sulfinamide](/img/structure/B14019995.png)


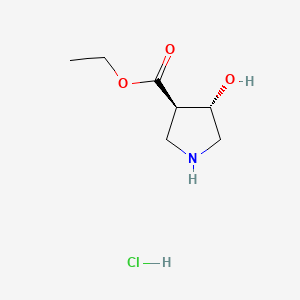
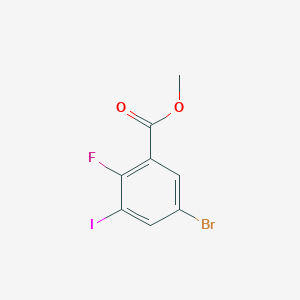
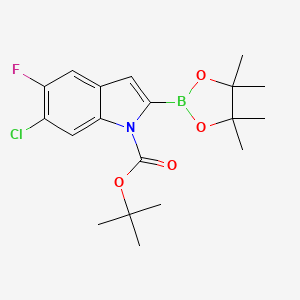
![Tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate oxalate](/img/structure/B14020041.png)
